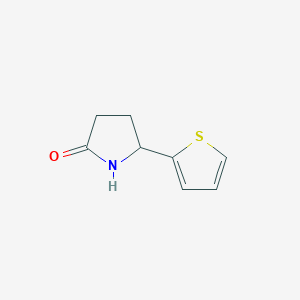

![molecular formula C23H20N2O3S2 B2442233 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide CAS No. 922908-22-3](/img/structure/B2442233.png)

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

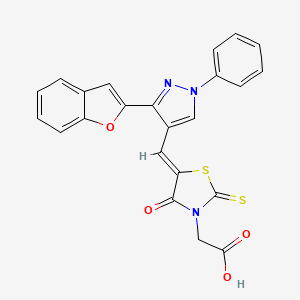

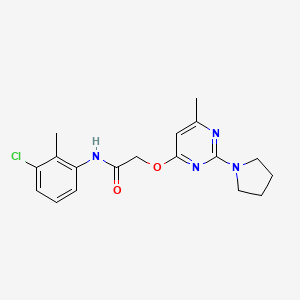

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in cancer research. It specifically targets the glutaminase enzyme, which plays a crucial role in cancer cell metabolism.

Applications De Recherche Scientifique

Synthesis Techniques and Derivatives

The compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide is involved in various synthetic processes. For instance, Stanetty et al. (1997) described a novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxides, which includes the directed lithiation of related compounds (Stanetty et al., 1997). Similarly, Manolov et al. (2021) prepared a derivative by reacting benzo[d]thiazol-2-amine with flurbiprofen (Manolov, Ivanov, & Bojilov, 2021).

Pharmacological Research

Pharmacological research has utilized derivatives of this compound. Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, demonstrating anticonvulsant activities in some compounds (Farag et al., 2012). Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activities (Fahim & Ismael, 2021).

Antimicrobial and Antibacterial Applications

The compound and its derivatives have been explored for their antimicrobial properties. Ratrey et al. (2021) synthesized derivatives combining thiazole and sulfonamide groups, showing potent antibacterial activity (Ratrey et al., 2021). Raval et al. (2012) reported the synthesis of dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives with antimicrobial activity (Raval, Naik, & Desai, 2012).

Antitumor and Anti-inflammatory Effects

In the field of cancer research, the compound has shown potential. Kumar et al. (2013) synthesized isopropyl thiazole-derived sulfonyl derivatives as antimicrobial and antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013). Nazir et al. (2018) investigated indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for urease inhibition (Nazir et al., 2018).

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c26-22(11-6-16-30(27,28)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)29-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUOFAIELQWRSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

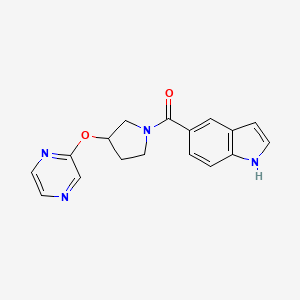

![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)

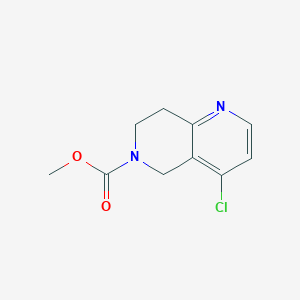

![Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate](/img/structure/B2442164.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)